

8-Prenylchrysin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34125-75-2 Molecular Formula: C20H18O4 Molecular Weight: 322.4 g/mol [1]

This technical guide provides an in-depth overview of **8-prenylchrysin**, a prenylated flavonoid of interest to researchers in oncology and pharmacology. The document outlines its chemical properties, biological activities, and known mechanisms of action, with a focus on its potential as an anticancer and anti-inflammatory agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further investigation.

Core Chemical and Physical Data

Property	Value Value	Source
CAS Number	34125-75-2	PubChem[1]
Molecular Formula	C20H18O4	PubChem[1]
Molecular Weight	322.4 g/mol	PubChem[1]
Synonyms	8-(3,3-Dimethylallyl)chrysin, 5,7-Dihydroxy-8-prenylflavone	PubChem[1]

Biological Activity and Mechanism of Action

8-Prenylchrysin, a derivative of the naturally occurring flavonoid chrysin, has demonstrated significant biological activities, primarily as an inhibitor of ATP-binding cassette (ABC)

transporters, which are key mediators of multidrug resistance (MDR) in cancer. It also exhibits anti-inflammatory properties through the modulation of key signaling pathways.

Anticancer Activity and Multidrug Resistance Reversal

The primary anticancer mechanism of **8-prenylchrysin** and its isomers is the inhibition of ABC transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (ABCG2). Overexpression of these transporters in cancer cells leads to the efflux of chemotherapeutic drugs, rendering them ineffective. By inhibiting these pumps, prenylated chrysin derivatives can restore cancer cell sensitivity to conventional anticancer treatments.

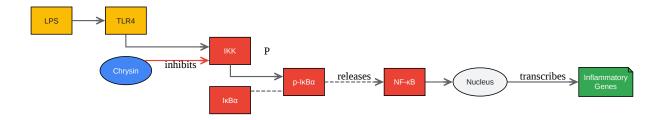
While specific quantitative data for **8-prenylchrysin** is limited in the readily available literature, studies on its isomer, 6-prenylchrysin, provide strong evidence of its potential. 6-prenylchrysin is a potent and specific inhibitor of ABCG2, with an IC50 value of 0.3 μ M, comparable to the known inhibitor GF120918.[1] It has been shown to efficiently sensitize ABCG2-overexpressing cells to the chemotherapeutic agent mitoxantrone.[1] Another related compound, 8-prenylnaringenin, inhibits ABCG2 with an IC50 ranging from 2.16 to 27.0 μ M.[2]

The parent compound, chrysin, has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, breast, prostate, and lung cancer.[3] The cytotoxic effects of chrysin are often observed in the micromolar range, with IC50 values varying depending on the cell line. For instance, the IC50 of chrysin in KYSE-510 esophageal cancer cells was estimated to be 63 µM, and in U937 leukemia cells, it was 16 µM.[3]

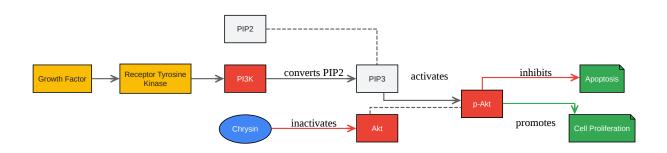
Anti-inflammatory Activity

The anti-inflammatory effects of chrysin and its derivatives are attributed to their ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.

Chrysin has been demonstrated to inhibit the activation of the NF- κ B pathway, a central regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, $I\kappa B\alpha$.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α and interleukins.[4][5]


Furthermore, chrysin can modulate the PI3K/Akt signaling pathway, which is involved in both inflammation and cell survival.[6][7][8] By influencing this pathway, chrysin can reduce the

expression of inflammatory mediators and promote apoptosis in cancer cells.


Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by chrysin and its derivatives.

Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by chrysin.

Click to download full resolution via product page

Caption: Modulation of the PI3K/Akt signaling pathway by chrysin.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like **8-prenylchrysin** on ABCG2, based on methodologies described in the literature for flavonoids.

ABCG2-Mediated Mitoxantrone Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate, mitoxantrone, from ABCG2-overexpressing cells.

Materials:

- ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and parental control cells.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Mitoxantrone.
- 8-Prenylchrysin (or other test compounds).
- Ko143 (a known ABCG2 inhibitor, as a positive control).
- · Flow cytometer.

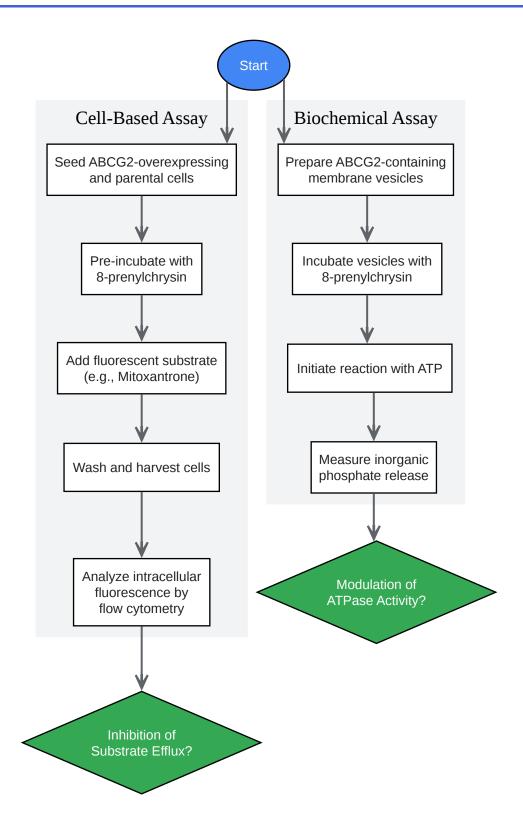
Procedure:

- Seed ABCG2-overexpressing and parental cells in appropriate culture plates and grow to confluency.
- Pre-incubate the cells with varying concentrations of **8-prenylchrysin** or Ko143 for 30-60 minutes at 37°C.
- Add mitoxantrone to a final concentration of 5-10 μM and incubate for an additional 60-120 minutes at 37°C.
- Wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.
- Trypsinize the cells and resuspend them in PBS.
- Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. An increase in fluorescence in the presence of **8-prenylchrysin** indicates inhibition of ABCG2-mediated

efflux.

ABCG2 ATPase Activity Assay

This assay determines if a test compound interacts with the ATPase activity of ABCG2, which is coupled to substrate transport.


Materials:

- Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 cells).
- 8-Prenylchrysin (or other test compounds).
- Sulfasalazine (an ABCG2 substrate that stimulates ATPase activity).
- ATP.
- Phosphate detection reagent (e.g., BIOMOL Green).
- Microplate reader.

Procedure:

- Incubate the ABCG2-containing membrane vesicles with varying concentrations of 8prenylchrysin in the presence or absence of a stimulating substrate like sulfasalazine for 5-10 minutes at 37°C.
- Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.
- Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
- A decrease in sulfasalazine-stimulated ATPase activity in the presence of 8-prenylchrysin suggests an inhibitory interaction.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-kB Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [8-Prenylchrysin: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b108176#8-prenylchrysin-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com